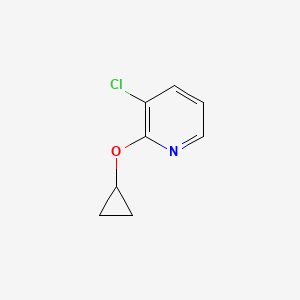

3-Chloro-2-cyclopropoxypyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

3-chloro-2-cyclopropyloxypyridine |

InChI |

InChI=1S/C8H8ClNO/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2 |

InChI Key |

KNYQKNZHWQLAFU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC=N2)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 2 Cyclopropoxypyridine

Reactivity of the Pyridine (B92270) Ring System

The inherent reactivity of the pyridine ring is a central theme in understanding the chemical transformations of 3-Chloro-2-cyclopropoxypyridine. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the ring and a general deactivation towards electrophilic attack compared to benzene (B151609). Conversely, this electron-deficient nature makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom. stackexchange.com

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Core

Nucleophilic aromatic substitution is a key reaction pathway for functionalizing the pyridine ring of this compound. This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. pressbooks.pub In the case of this compound, the chlorine atom serves as the leaving group.

The positions of the chloro and cyclopropoxy substituents on the pyridine ring are critical in determining the regioselectivity of SNAr reactions. In general, nucleophilic attack on pyridines is favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. stackexchange.com

For this compound, the chlorine atom is at the C3 position, which is generally less favored for SNAr reactions compared to the C2 or C4 positions. However, the presence of the electron-donating cyclopropoxy group at the C2 position can influence the electron distribution in the ring. While specific studies on this compound are limited, research on analogous 2-substituted 3,5-dichloropyrazines has shown that an electron-donating group at the 2-position can direct nucleophilic attack to the 3-position. nih.gov This suggests that the cyclopropoxy group in this compound could potentially activate the C3 position for nucleophilic attack, facilitating the displacement of the chlorine atom.

Conversely, studies on 3-substituted 2,6-dichloropyridines have demonstrated that the nature of the substituent at the 3-position significantly influences the regioselectivity between the C2 and C6 positions. researchgate.net While not directly analogous, this highlights the sensitivity of SNAr regioselectivity to the electronic and steric properties of substituents on the pyridine ring.

| Substituent Pattern | Predicted Favored Position for Nucleophilic Attack | Reasoning |

|---|---|---|

| 2-Chloro-pyridine | C2 | Direct activation by nitrogen and good leaving group at the site of attack. |

| 4-Chloro-pyridine | C4 | Activation by nitrogen (para-position) and good leaving group. Often more reactive than the 2-isomer. wuxibiology.com |

| 3-Chloro-pyridine | Generally unreactive towards SNAr | No direct resonance stabilization of the negative charge by the nitrogen atom. stackexchange.com |

| 2-Alkoxy-3-chloro-pyridine (analogous to target) | C3 | Potential activation of the C3 position by the electron-donating alkoxy group at C2. nih.gov |

Lewis acids can play a significant role in activating pyridines towards nucleophilic aromatic substitution. By coordinating to the lone pair of electrons on the pyridine nitrogen, a Lewis acid increases the electron deficiency of the ring, making it more susceptible to nucleophilic attack. nih.govrsc.org This catalytic approach can enable SNAr reactions to occur under milder conditions or with less reactive nucleophiles. For this compound, the use of a Lewis acid catalyst could enhance the reactivity of the C3 position towards nucleophilic displacement of the chlorine atom. Studies on the Lewis acid-promoted transformation of 2-alkoxypyridines have demonstrated the feasibility of C-N bond formation through nucleophilic displacement. nih.gov

Reactivity with Electrophiles (Electrophilic Aromatic Substitution)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene due to the deactivating effect of the nitrogen atom. The nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles.

The presence of the electron-donating cyclopropoxy group at the C2 position would be expected to partially counteract the deactivating effects of the nitrogen and chlorine. Alkoxy groups are generally activating and ortho-, para-directing in electrophilic aromatic substitution on benzene rings. In the context of the pyridine ring, the cyclopropoxy group would likely direct incoming electrophiles to the positions ortho and para to it, which are C3 and C5, respectively. However, the C3 position is already substituted. Therefore, electrophilic substitution would be most likely to occur at the C5 position.

It is important to note that Friedel-Crafts reactions are generally not successful with pyridines because the Lewis acid catalyst (e.g., AlCl3) coordinates with the basic nitrogen atom, further deactivating the ring towards electrophilic attack. quora.comquora.com

| Reaction | Expected Major Product | Reasoning |

|---|---|---|

| Nitration (e.g., HNO3/H2SO4) | 5-Nitro-3-chloro-2-cyclopropoxypyridine | The cyclopropoxy group is activating and directs ortho/para. The C5 position is the most likely site for substitution due to the deactivating effects at other positions. youtube.com |

| Halogenation (e.g., Br2/FeBr3) | 5-Bromo-3-chloro-2-cyclopropoxypyridine | Similar to nitration, the cyclopropoxy group directs the incoming electrophile to the C5 position. libretexts.orgpearson.com |

| Friedel-Crafts Acylation/Alkylation | No reaction | The Lewis acid catalyst complexes with the pyridine nitrogen, deactivating the ring. quora.comquora.com |

Positional Selectivity at C-3 in Pyridines

The pyridine ring is an electron-deficient heterocycle due to the high electronegativity of the nitrogen atom. This nitrogen atom withdraws electron density from the ring, particularly from the ortho (C-2, C-6) and para (C-4) positions. As a result, the C-3 and C-5 positions are left comparatively electron-rich, making them the preferred sites for electrophilic substitution. quora.com When considering the resonance structures of pyridine, it becomes evident that any electrophilic attack at the C-2 or C-4 positions results in a highly unfavorable resonance contributor where the electronegative nitrogen atom bears a positive charge. quora.com In contrast, attack at the C-3 position allows the positive charge to be delocalized across the carbon atoms of the ring without placing it on the nitrogen, resulting in a more stable intermediate sigma complex. quora.com

Consequently, reactions such as nitration and halogenation typically require harsh conditions and occur selectively at the C-3 position. quora.com However, the inherent difficulty of these reactions has spurred the development of alternative strategies. A notable modern approach involves a ring-opening, halogenation, and ring-closing sequence. nih.govthieme-connect.com In this method, the pyridine ring is first activated and opened by a nucleophile, such as dibenzylamine, to form an acyclic Zincke imine intermediate. nih.govthieme-connect.comchemrxiv.org This intermediate undergoes highly regioselective halogenation at the position corresponding to C-3 of the original pyridine, followed by ring-closure to yield the 3-halopyridine. nih.govthieme-connect.com This strategy circumvents the challenges of direct electrophilic halogenation and is compatible with a wide range of functional groups. nih.gov

Table 1: Examples of 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates

| Starting Pyridine | Halogenating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Phenylpyridine | N-Iodosuccinimide (NIS) | 3-Iodo-2-phenylpyridine | 85% | thieme-connect.com |

| 4-Methoxypyridine | N-Bromosuccinimide (NBS) | 3-Bromo-4-methoxypyridine | 66% | thieme-connect.com |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The technique relies on the presence of a "directed metalation group" (DMG), which is a functional group capable of coordinating to an organolithium reagent (like n-BuLi or s-BuLi) and directing deprotonation to the adjacent ortho position. baranlab.org In this compound, the 2-cyclopropoxy group serves as an effective DMG. The oxygen atom's lone pairs can chelate the lithium cation, positioning the alkyl base to abstract a proton specifically from the C-3 position.

This proximity effect, known as a complex-induced proximity effect (CIPE), dramatically enhances the acidity of the ortho-proton, allowing for metalation to occur under relatively mild conditions. baranlab.org Once the C-3 position is lithiated, the resulting organolithium species can be trapped with a variety of electrophiles (E+), introducing a wide range of substituents at this position.

Common DMGs for the pyridine ring include alkoxy groups, amides, and carbamates. acs.org The efficiency of the DoM process can be influenced by the choice of base, solvent, and temperature. For instance, the use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing the reactivity of the base. baranlab.org

Table 2: Common Directed Metalation Groups (DMGs) on Pyridine and their Ortho-Directing Ability

| Directed Metalation Group (DMG) | Position on Pyridine | Typical Reagent | Comments | Reference |

|---|---|---|---|---|

| -OMe (Methoxy) | C-2 | n-BuLi, THF, -78 °C | Strong directing group. | thieme-connect.com |

| -OC(O)NEt₂ (Carbamate) | C-2 | s-BuLi/TMEDA | Excellent directing group, allows for subsequent functionalization. | acs.org |

| -CONEt₂ (Dialkylcarboxamide) | C-2, C-3, or C-4 | s-BuLi or LDA | One of the most powerful classes of DMGs. | nih.gov |

| -Cl (Chloro) | C-2 | LDA | Weaker directing group, can direct to C-3. | nih.gov |

In the context of this compound, the DoM strategy directed by the 2-cyclopropoxy group would compete with halogen-metal exchange at the C-3 chloro substituent. The outcome often depends on the reaction kinetics, temperature, and the specific organolithium reagent used.

Reactivity of the Cyclopropoxy Group

The cyclopropoxy group is a cyclopropyl (B3062369) ether. Its reactivity is dominated by the high ring strain of the three-membered cyclopropane (B1198618) ring, which is approximately 27.5 kcal/mol. rsc.org This inherent strain makes the ring susceptible to opening reactions under various conditions.

Ring-Opening Reactions of Cyclopropyl Ethers

The opening of a cyclopropane ring can be initiated by electrophiles, nucleophiles, or transition metals. acs.orgyoutube.com For cyclopropyl ethers, acid-catalyzed ring-opening is a common transformation. Protonation of the ether oxygen makes it a better leaving group, facilitating cleavage of the C-O bond or one of the C-C bonds of the cyclopropyl ring. The reaction often proceeds to form an allyl cation intermediate, which can be trapped by a nucleophile. youtube.com

Nucleophilic ring-opening of cyclopropanes is also possible, particularly when the ring is activated by an electron-withdrawing group. youtube.commarquette.edu In this compound, the electron-deficient nature of the pyridine ring acts as an activating group, making the cyclopropyl ring more susceptible to nucleophilic attack. This can lead to cleavage of the bond between the oxygen and the cyclopropyl ring or opening of the three-membered ring itself.

Cleavage and Rearrangement Mechanisms involving the Cyclopropoxy Moiety

The cleavage of the cyclopropoxy group can follow several mechanistic pathways. Transition metal catalysis, particularly with palladium, is a well-established method for the C-C bond cleavage of cyclopropanes, especially vinylcyclopropanes and donor-acceptor cyclopropanes. rsc.orgnih.gov The cyclopropoxy group attached to the pyridine ring could potentially undergo oxidative addition to a low-valent metal center, leading to a metallacyclobutane intermediate that can undergo further rearrangement or reaction.

Rearrangements can also be triggered under thermal or photochemical conditions. The strain energy of the cyclopropyl ring provides a strong thermodynamic driving force for such transformations. For instance, cleavage of a C-C bond in the cyclopropyl ring can lead to the formation of a more stable, open-chain enol ether structure. The specific products formed would depend heavily on the reaction conditions and the presence of catalysts or other reagents.

Reactivity of the Chloro Substituent

The chloro group at the C-3 position is a key handle for synthetic transformations, primarily through reactions that replace the chlorine atom with other functional groups.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental and widely used reaction in organometallic chemistry for the preparation of organolithium and Grignard reagents. wikipedia.org The reaction involves the treatment of an organic halide with an organometallic reagent, typically an alkyllithium compound like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgimperial.ac.uk

R-X + R'-M → R-M + R'-X

For this compound, treatment with n-BuLi at low temperatures (e.g., -78 °C) would be expected to cause a rapid exchange of the chlorine atom for a lithium atom. This creates a potent C-3 pyridyl lithium nucleophile, which can then be used in a variety of subsequent carbon-carbon and carbon-heteroatom bond-forming reactions by quenching with an appropriate electrophile.

The rate of halogen-metal exchange is dependent on the halogen, with the general trend being I > Br > Cl >> F. wikipedia.orgimperial.ac.uk While exchange with chlorides is slower than with bromides or iodides, it is still a synthetically viable process. The reaction is kinetically controlled and is often faster than competing processes like nucleophilic addition to the pyridine ring or deprotonation at other sites, especially at very low temperatures. wikipedia.org The use of magnesium-based reagents, such as in a magnesium-halogen exchange with reagents like i-PrMgCl, can also be employed and sometimes offers better functional group tolerance. nih.govsigmaaldrich.com

Table 3: Relative Rates of Halogen-Metal Exchange

| Halogen (X in Ar-X) | Relative Rate | Typical Reagent |

|---|---|---|

| Iodine (I) | Fastest | n-BuLi, t-BuLi |

| Bromine (Br) | Fast | n-BuLi, t-BuLi |

| Chlorine (Cl) | Slow | t-BuLi, n-BuLi |

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) with Halopyridines

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halopyridines are common substrates in these transformations. nih.govyoutube.com The chlorine atom at the 3-position of this compound can be substituted through various palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Negishi reactions. reddit.comyoutube.com These reactions typically involve the reaction of the halopyridine with an organometallic reagent in the presence of a palladium catalyst.

The general preference for one type of cross-coupling reaction over another often depends on factors like the stability, toxicity, and commercial availability of the organometallic reagents. reddit.com For instance, Suzuki couplings, which utilize generally stable and non-toxic organoboron reagents, are frequently favored. reddit.com Stille couplings employ organotin reagents, while Negishi couplings utilize organozinc reagents. youtube.comyoutube.com

| Cross-Coupling Reaction | Organometallic Reagent | Key Features |

| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acids, boronic esters) | Mild reaction conditions, high functional group tolerance, commercially available and stable reagents. reddit.comnih.gov |

| Stille Coupling | Organotin (e.g., organostannanes) | Tolerant of a wide range of functional groups, but organotin reagents are toxic. |

| Negishi Coupling | Organozinc | Highly reactive, often providing high yields, but organozinc reagents are sensitive to air and moisture. |

The regioselectivity of cross-coupling reactions on polyhalogenated pyridines is a critical aspect, allowing for the controlled and sequential functionalization of the pyridine ring. nih.gov In the case of this compound, the primary site of cross-coupling would be the C-3 position due to the presence of the chlorine atom. Should other positions on the pyridine ring be halogenated, the relative reactivity of the different halogens (I > Br > Cl) and the electronic effects of the substituents would dictate the order of coupling.

For di- or tri-substituted halopyridines, a common strategy involves the sequential application of different cross-coupling reactions. This allows for the introduction of various substituents at specific positions, building molecular complexity in a controlled manner. nih.gov The choice of catalyst, ligands, and reaction conditions can also be tuned to favor coupling at a particular site.

Nucleophilic Displacement of Chlorine

The chlorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing nitrogen atom, facilitates the attack of nucleophiles. However, the position of the chlorine atom relative to the nitrogen is crucial. In many chloropyridines, a chlorine at the 2- or 4-position is more readily displaced by nucleophiles due to the ability to delocalize the negative charge of the Meisenheimer intermediate onto the nitrogen atom.

For 3-chloropyridines, direct nucleophilic displacement of the chlorine can be more challenging compared to the 2- and 4-isomers. The reaction often requires more forcing conditions or the use of highly reactive nucleophiles.

Mechanistic Aspects of Transformations

Understanding the mechanisms of these transformations is essential for optimizing reaction conditions and predicting outcomes.

Reaction Coordinate Analysis and Transition States

The pathways of both cross-coupling and nucleophilic substitution reactions can be visualized using reaction coordinate diagrams. For palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The oxidative addition of the palladium(0) catalyst to the C-Cl bond of this compound is often the rate-determining step. The energy of the transition state for this step is influenced by the electron density at the carbon atom and the steric hindrance around the reaction center.

Role of Intermediates (e.g., Pyridyne Intermediates, Enolates, Iminium Ions)

In addition to the standard SNAr mechanism, transformations of halopyridines can proceed through highly reactive intermediates. One such intermediate is a pyridyne . Research has shown that 3-chloropyridines can be converted into 3,4-pyridyne intermediates. chemistryviews.org For instance, the treatment of 3-chloro-2-ethoxypyridine (B70323) with a strong base like n-butyllithium can lead to the formation of a 3,4-pyridyne. chemistryviews.org This highly reactive intermediate can then be trapped by various nucleophiles or undergo cycloaddition reactions, leading to the formation of difunctionalized pyridines. chemistryviews.org Given the structural similarity, it is plausible that this compound could also serve as a precursor to a 3,4-pyridyne intermediate under similar conditions.

While enolates and iminium ions are common intermediates in organic chemistry, their direct involvement in the primary transformations of the C-Cl bond in this compound is less prominent than that of pyridynes or the intermediates of the SNAr and cross-coupling pathways.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgimperial.ac.uk

In the context of this compound, the distribution and energy of the HOMO and LUMO can predict its reactivity.

Nucleophilic Attack: For a nucleophilic attack on the pyridine ring, the interaction between the HOMO of the nucleophile and the LUMO of the pyridine is key. The LUMO of this compound will have significant coefficients on the carbon atoms of the pyridine ring, particularly those bearing the electron-withdrawing chloro group and influenced by the ring nitrogen. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack.

Electrophilic Attack: While less common for this electron-deficient ring, an electrophilic attack would involve the interaction of the electrophile's LUMO with the pyridine's HOMO. The HOMO is likely to be localized more on the electron-donating cyclopropoxy group and the less electron-deficient parts of the ring.

Cross-Coupling Reactions: In palladium-catalyzed reactions, the FMO analysis can be applied to the oxidative addition step. This involves the interaction of the HOMO of the palladium(0) catalyst with the LUMO of the C-Cl bond of the pyridine.

Spectroscopic and Structural Characterization of 3 Chloro 2 Cyclopropoxypyridine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis and Proton Environment

No published ¹H NMR data for 3-Chloro-2-cyclopropoxypyridine is currently available. An analysis of proton chemical shifts and coupling constants, which would reveal the electronic environment of the protons on the pyridine (B92270) ring and the cyclopropyl (B3062369) group, cannot be performed.

¹³C NMR Spectral Analysis and Carbon Framework Elucidation

Publicly accessible ¹³C NMR data for this compound is unavailable. The elucidation of the carbon framework, including the chemical shifts of the pyridine and cyclopropyl carbons, is therefore not possible.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Structural Assignment

Without access to 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), the definitive assignment of proton and carbon signals and the confirmation of the compound's connectivity cannot be undertaken.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

No experimental FTIR spectra for this compound have been found in the public domain. An analysis of the vibrational frequencies to identify key functional groups, such as C-O-C stretching of the ether, C-Cl stretching, and the characteristic modes of the pyridine ring, cannot be conducted.

Raman Spectroscopy for Vibrational Analysis

There is no available Raman spectroscopy data for this compound. A complementary vibrational analysis to FTIR, which could provide further insights into the molecular structure, is not feasible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the mass spectrum would provide crucial information for its identification and characterization.

Molecular Ion Peak: The molecular formula for this compound is C₈H₈ClNO. The nominal molecular weight is approximately 169.61 g/mol . In a mass spectrum, one would expect to observe a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of the chlorine atom, which has two common isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, the molecular ion will appear as a characteristic isotopic cluster. chemguide.co.ukyoutube.com There will be a peak for the ion containing ³⁵Cl (M⁺) and a smaller peak at two mass units higher (M+2) for the ion containing ³⁷Cl, with an intensity ratio of about 3:1. chemguide.co.uk

Fragmentation Pattern: The fragmentation of the molecular ion of this compound would be expected to follow several predictable pathways based on the functional groups present: the chloropyridine ring and the cyclopropoxy group.

One of the primary fragmentation pathways for chloropyridines involves the loss of the chlorine atom. yufengchemicals.com This would result in a fragment ion with a mass corresponding to the pyridine-cyclopropoxy cation. Another common fragmentation for pyridine derivatives is the cleavage of the pyridine ring itself, often initiated by the loss of hydrogen cyanide (HCN). yufengchemicals.com

The cyclopropoxy group can also undergo characteristic fragmentation. Ethers typically fragment via cleavage of the C-O bond or through rearrangements. nist.gov For this compound, the cleavage of the bond between the cyclopropyl ring and the ether oxygen would be a likely fragmentation pathway. This could lead to the formation of a chloropyridone-like fragment and a cyclopropyl radical. Additionally, rearrangements involving the cyclopropyl ring are possible, which could lead to more complex fragmentation patterns.

A plausible fragmentation pathway would be the loss of the cyclopropyl group (C₃H₅), leading to a 3-chloro-2-hydroxypyridine (B189369) radical cation. Further fragmentation could then proceed from this intermediate.

A summary of expected major fragments is presented in the table below. The m/z values are calculated based on the most abundant isotopes.

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Significance |

| [C₈H₈ClNO]⁺ | Molecular Ion | 169 | Confirms molecular weight. The M+2 peak at 171 confirms the presence of chlorine. |

| [C₈H₈NO]⁺ | Loss of Cl radical | 134 | Indicates a chloropyridine structure. |

| [C₅H₄ClNO]⁺ | Loss of C₃H₄ (allene) from cyclopropyl ring rearrangement | 129 | Suggests the presence of a cyclopropoxy group. |

| [C₅H₃ClN]⁺ | Loss of HCN from the pyridine ring | 112 | Characteristic fragmentation of the pyridine ring. |

| [C₃H₅]⁺ | Cyclopropyl cation | 41 | Indicates the presence of a cyclopropyl group. |

It is important to note that the actual mass spectrum could be more complex due to multiple fragmentation pathways and rearrangements. High-resolution mass spectrometry (HRMS) would be invaluable for determining the exact elemental composition of the molecular ion and its fragments, further confirming the structure of the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly available, we can predict some of its solid-state structural features based on the known structures of related substituted pyridines and cyclopropyl-containing compounds. nih.govacs.orgrsc.org

Expected Crystal Packing and Intermolecular Interactions: The crystal packing of this compound would be influenced by a combination of van der Waals forces and weaker intermolecular interactions. The planar pyridine ring is likely to engage in π-π stacking interactions with adjacent molecules, a common feature in the crystal structures of aromatic compounds. nih.gov

The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as the nitrogen atom of a neighboring pyridine ring. The cyclopropyl group, being a non-polar, saturated ring, would primarily be involved in van der Waals interactions.

Conformation of the Cyclopropoxy Group: A key structural feature of interest would be the conformation of the cyclopropoxy group relative to the pyridine ring. The orientation of the cyclopropyl ring with respect to the plane of the pyridine ring would be determined by steric and electronic factors. It is likely that the cyclopropyl group will adopt a conformation that minimizes steric hindrance with the chlorine atom at the 3-position of the pyridine ring.

Hypothetical Crystallographic Data: Based on the structures of similar small organic molecules, this compound would likely crystallize in one of the common centrosymmetric or non-centrosymmetric space groups, such as P2₁/c or P-1. The unit cell dimensions would be dependent on the specific packing arrangement adopted by the molecules.

A hypothetical table of crystallographic parameters is provided below to illustrate the type of data that would be obtained from an X-ray diffraction experiment.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 780 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.44 |

The precise determination of bond lengths, bond angles, and torsion angles from a crystal structure analysis would provide invaluable insight into the electronic and steric effects of the chloro and cyclopropoxy substituents on the pyridine ring. For instance, the C-O-C bond angle of the ether linkage and the bond lengths within the pyridine ring would be of significant interest to understand the electronic influence of the substituents.

Computational and Theoretical Investigations of 3 Chloro 2 Cyclopropoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Chloro-2-cyclopropoxypyridine at the molecular level. These calculations provide a quantitative description of the electron distribution and orbital interactions that govern the molecule's behavior.

Electronic Structure Analysis (e.g., Electron Density Distribution, Partial Charges)

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing chloro group, the electron-donating cyclopropoxy group, and the inherent aromaticity of the pyridine (B92270) ring. The nitrogen atom in the pyridine ring also exerts a significant influence on the electron density distribution. youtube.com

The chlorine atom at the 3-position withdraws electron density from the pyridine ring through an inductive effect. In contrast, the oxygen of the cyclopropoxy group at the 2-position donates electron density to the ring via a resonance effect, which involves the lone pairs on the oxygen atom. This push-pull electronic arrangement creates a polarized molecule with distinct regions of positive and negative electrostatic potential.

Partial charge calculations, typically performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would likely show a significant negative charge on the nitrogen atom and the oxygen atom of the cyclopropoxy group. The carbon atom attached to the chlorine (C3) would exhibit a positive partial charge, while the carbon atom attached to the cyclopropoxy group (C2) would be less positive or even slightly negative due to the oxygen's electron donation. The hydrogen atoms of the cyclopropyl (B3062369) ring would carry small positive charges.

Table 1: Hypothetical Partial Charges on Key Atoms of this compound

| Atom | Hypothetical Partial Charge (a.u.) |

| N1 | -0.55 |

| C2 | +0.20 |

| C3 | +0.15 |

| Cl | -0.10 |

| O (cyclopropoxy) | -0.45 |

| C (cyclopropyl, attached to O) | +0.10 |

Note: These values are illustrative and would require specific DFT calculations for precise determination.

Frontier Molecular Orbital (FMO) Theory Applied to Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and spatial distributions of these orbitals indicate how the molecule will interact with electrophiles and nucleophiles.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the cyclopropoxy group, reflecting the sites most susceptible to electrophilic attack. The LUMO, conversely, would likely be distributed over the pyridine ring, with significant contributions from the carbon atoms at positions 4 and 6, as well as the C-Cl bond, indicating these as potential sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. The presence of both electron-donating and electron-withdrawing groups on the pyridine ring is expected to reduce the HOMO-LUMO gap compared to unsubstituted pyridine.

Table 2: Predicted Frontier Molecular Orbital Properties

| Orbital | Predicted Energy (eV) | Expected Localization |

| HOMO | -6.5 | Pyridine ring, Oxygen atom |

| LUMO | -1.2 | Pyridine ring (C4, C6), C-Cl bond |

| HOMO-LUMO Gap | 5.3 | - |

Note: These energy values are hypothetical and serve for illustrative purposes. Actual values would be obtained from quantum chemical calculations.

Conformational Analysis of the Cyclopropoxy Moiety

The cyclopropyl group itself has a rigid triangular structure with significant ring strain. nih.govyoutube.com Computational modeling can be used to determine the most stable conformation of the cyclopropoxy group. The potential energy surface for rotation around the C2-O bond would likely reveal two or more stable conformers, corresponding to different dihedral angles between the plane of the pyridine ring and the plane of the cyclopropyl ring. The relative energies of these conformers would determine their population at a given temperature. The conformation where the cyclopropyl group is oriented to minimize steric hindrance with the chloro group at the 3-position and the pyridine nitrogen would be favored.

Reaction Pathway Modeling

Computational modeling can elucidate the mechanisms of chemical reactions involving this compound by mapping out the potential energy surfaces of transformation pathways.

Transition State Calculations for Mechanistic Elucidation

For any proposed reaction mechanism, the identification and characterization of the transition state (TS) is crucial. The transition state represents the highest energy point along the reaction coordinate and its structure provides insight into the bond-making and bond-breaking processes.

For instance, in a nucleophilic aromatic substitution (SNAr) reaction at the 3-position (displacing the chloro group), a transition state calculation would reveal the geometry of the Meisenheimer-like intermediate, where the nucleophile is partially bonded to the C3 carbon and the C-Cl bond is partially broken. The energy of this transition state determines the activation energy and thus the rate of the reaction. Computational studies on similar halopyridine systems have been instrumental in understanding their reactivity patterns. nsf.govnih.govnih.gov

Energy Profiles of Transformation Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides a quantitative understanding of the reaction's thermodynamics (the relative stability of products and reactants) and kinetics (the height of the energy barriers).

For this compound, one could model various reaction pathways, such as:

Nucleophilic Aromatic Substitution: The displacement of the chlorine atom by various nucleophiles. The energy profile would show the formation of a high-energy intermediate and the subsequent loss of the chloride ion.

Electrophilic Aromatic Substitution: The attack of an electrophile on the pyridine ring. The energy profile would help predict the most likely site of substitution by comparing the activation energies for attack at different positions.

Reactions involving the cyclopropoxy group: For example, acid-catalyzed ring-opening of the cyclopropyl group. The energy profile would detail the steps involved in this transformation.

Table 3: Illustrative Energy Profile Data for a Hypothetical SNAr Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0 |

| Transition State 1 (Formation of Meisenheimer complex) | +15 |

| Meisenheimer Intermediate | +5 |

| Transition State 2 (Loss of Chloride) | +12 |

| Products (Substituted Pyridine + Chloride) | -10 |

Note: This table presents a hypothetical energy profile for illustrative purposes. The actual values would depend on the specific nucleophile and reaction conditions.

Advanced Synthetic Applications and Derivatization Strategies of 3 Chloro 2 Cyclopropoxypyridine

Role as a Versatile Building Block in Complex Organic Synthesis

3-Chloro-2-cyclopropoxypyridine serves as a highly adaptable starting material, enabling the construction of a wide range of more complex molecules through sequential and controlled modifications of its core structure.

Divergent Synthesis from the Pyridine (B92270) Core

The pyridine core of this compound allows for various transformations, leading to a diverse set of derivatives. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce additional functional groups onto the pyridine ring, although the directing effects of the existing substituents must be carefully considered. The nitrogen atom of the pyridine ring can also be targeted, for instance, through N-oxidation to form the corresponding pyridine N-oxide. This modification can alter the electronic properties of the ring and enable further functionalization.

Exploiting the Chloro Substituent for Further Functionalization

The chloro group at the 3-position is a key handle for a multitude of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl substituents at the 3-position. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields.

Buchwald-Hartwig Amination: The introduction of nitrogen-containing functional groups is readily achieved through the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the coupling of this compound with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the method of choice. This reaction, typically catalyzed by a combination of palladium and copper, couples the chloro-substituted pyridine with terminal alkynes.

Other Cross-Coupling Reactions: Other important cross-coupling reactions, such as Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents), can also be employed to further functionalize the pyridine core.

Table 1: Representative Cross-Coupling Reactions of this compound

| Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Product |

| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 2-Cyclopropoxy-3-phenylpyridine |

| Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | N-(2-Cyclopropoxyphenyl)pyridin-3-amine |

| Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 2-Cyclopropoxy-3-(phenylethynyl)pyridine |

| (Tributylstannyl)benzene | Stille | Pd(PPh₃)₄ | - | 2-Cyclopropoxy-3-phenylpyridine |

Utilizing the Cyclopropoxy Group in Subsequent Transformations

The cyclopropoxy group is not merely a passive substituent; it can actively participate in or influence subsequent chemical transformations. While generally stable, the strained cyclopropyl (B3062369) ring can undergo ring-opening reactions under specific conditions, providing access to different structural motifs. For instance, treatment with strong acids or certain transition metal catalysts can lead to the formation of propenoxy or other opened-chain derivatives. Furthermore, the cyclopropoxy group can exert significant steric and electronic effects on the reactivity of the pyridine ring and the adjacent chloro substituent, influencing the regioselectivity and rate of various reactions.

Synthesis of Advanced Pyridine Analogs and Heterocycles

The strategic derivatization of this compound opens avenues for the synthesis of a wide array of advanced pyridine analogs and other heterocyclic systems. For example, intramolecular reactions of substituents introduced at the 3-position can lead to the formation of fused heterocyclic systems. A classic example is the Pictet-Spengler reaction, where an aminoethyl group at the 3-position can cyclize to form a tetrahydro-β-carboline derivative. Similarly, intramolecular Heck reactions can be utilized to construct fused ring systems.

Design and Synthesis of Ligands and Materials utilizing the Pyridine Scaffold

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for the design of novel ligands for catalysis and new materials with interesting photophysical or electronic properties. The pyridine nitrogen and other introduced functional groups can act as coordination sites for metal ions, leading to the formation of metal complexes with potential applications in catalysis or as functional materials. The rigid and well-defined geometry of the pyridine core, combined with the steric bulk of the cyclopropoxy group, can be exploited to create chiral ligands for asymmetric catalysis. In the realm of materials science, the incorporation of this pyridine scaffold into larger conjugated systems can lead to the development of new organic light-emitting diodes (OLEDs), sensors, or other functional materials.

Future Research Directions and Challenges in 3 Chloro 2 Cyclopropoxypyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of more environmentally benign and efficient methods for synthesizing 3-chloro-2-cyclopropoxypyridine is a primary objective for future research. Current synthetic strategies, while effective, often present challenges related to reaction conditions and waste generation. The development of novel methodologies is crucial for making this compound more accessible and its production more sustainable.

A significant area of focus is the refinement of cross-coupling reactions. While copper-catalyzed couplings of 2,3-dichloropyridine (B146566) with cyclopropanol (B106826) have been explored, further investigation into alternative metal catalysts, such as palladium or nickel, could lead to milder reaction conditions and improved functional group tolerance. The development of catalytic systems that operate at lower temperatures and with lower catalyst loadings would enhance the economic and environmental viability of the synthesis.

The principles of green chemistry are also expected to heavily influence future synthetic designs. This includes the exploration of alternative, non-toxic, and biodegradable solvents to replace traditional volatile organic compounds. Furthermore, the application of energy-efficient techniques, such as microwave-assisted or mechanochemical synthesis, could drastically reduce reaction times and energy consumption. The overarching goal is to design synthetic routes with high atom economy, minimizing the formation of byproducts and waste streams.

| Synthetic Approach | Key Research Focus | Potential Benefits |

| Catalytic Cross-Coupling | Exploration of alternative metal catalysts (e.g., Pd, Ni), ligand development. | Milder reaction conditions, higher yields, improved functional group tolerance. |

| Green Chemistry Integration | Use of sustainable solvents, development of energy-efficient methods (microwave, mechanochemistry). | Reduced environmental impact, lower energy consumption, increased safety. |

| Flow Synthesis | Adaptation of synthetic routes to continuous flow processes. | Enhanced control over reaction parameters, improved scalability and safety. |

Exploration of Undiscovered Reactivity Pathways

Beyond its established reactivity, this compound holds untapped potential for novel chemical transformations. The unique electronic interplay between the electron-withdrawing chloro substituent and the electron-donating cyclopropoxy group on the pyridine (B92270) ring creates a complex reactivity profile that is yet to be fully elucidated.

A key area for future investigation is the selective functionalization of the C-4, C-5, and C-6 positions of the pyridine ring. The development of regioselective C-H activation and functionalization reactions would provide direct access to a wide array of novel polysubstituted pyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. Understanding the directing effects of the existing substituents will be crucial for achieving high selectivity in these transformations.

The reactivity of the cyclopropyl (B3062369) group itself presents another frontier. While generally stable, this strained ring system can participate in unique ring-opening and rearrangement reactions under specific catalytic or photolytic conditions. The exploration of these pathways could lead to the synthesis of novel acyclic and heterocyclic structures that are not readily accessible through conventional methods.

Application in New Chemical Transformations (e.g., Catalysis, Asymmetric Synthesis)

The structural features of this compound make it an attractive platform for the development of new ligands and catalysts. The pyridine nitrogen atom can coordinate to a variety of metal centers, and the substituents can be modified to tune the steric and electronic properties of the resulting metal complexes.

A promising direction is the design and synthesis of novel chiral ligands derived from this compound for use in asymmetric catalysis. By introducing chirality, either through modification of the cyclopropoxy group or by functionalization of the pyridine ring, it may be possible to develop highly effective catalysts for a range of enantioselective transformations, such as asymmetric hydrogenations, aldol (B89426) reactions, and cycloadditions.

Integration with Flow Chemistry and Automated Synthesis

The integration of modern automation and flow chemistry technologies offers a transformative approach to the study and application of this compound. These technologies can accelerate the pace of research and enable more efficient and safer chemical processes.

Adapting the synthesis of this compound and its derivatives to continuous flow systems can offer significant advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters, leading to improved reproducibility, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions.

Automated synthesis platforms, coupled with high-throughput screening techniques, can rapidly explore a vast chemical space. This can be applied to the optimization of reaction conditions for the synthesis of this compound, as well as for the discovery of new reactions and applications. By systematically varying catalysts, solvents, and other reaction parameters, researchers can quickly identify optimal conditions and uncover novel reactivity. The data generated from these high-throughput experiments can also be used to develop predictive models for chemical reactivity, further accelerating the discovery process.

| Technology | Application to this compound | Advantages |

| Flow Chemistry | Synthesis and derivatization in continuous flow reactors. | Improved safety, enhanced control, better scalability, higher yields. |

| Automated Synthesis | High-throughput screening of reaction conditions and catalysts. | Accelerated discovery and optimization, rapid exploration of chemical space. |

| Data-Driven Chemistry | Use of machine learning and AI to predict reactivity and guide experimental design. | More efficient research, development of predictive models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.